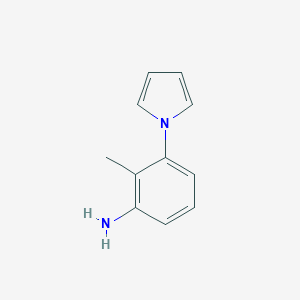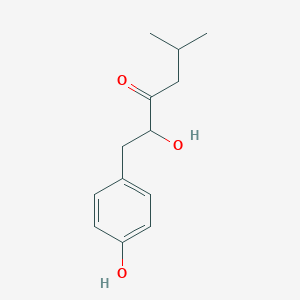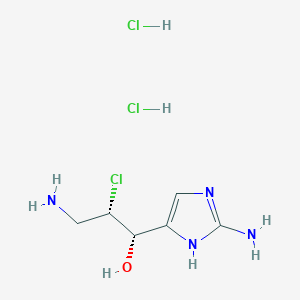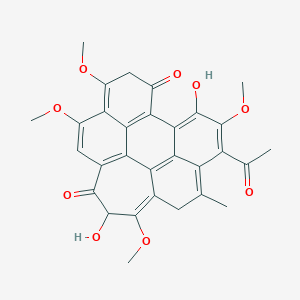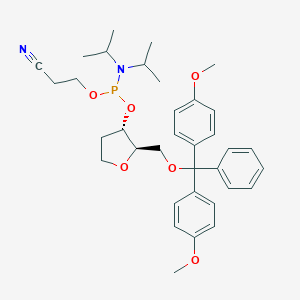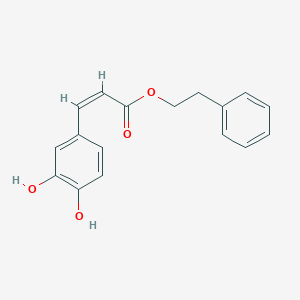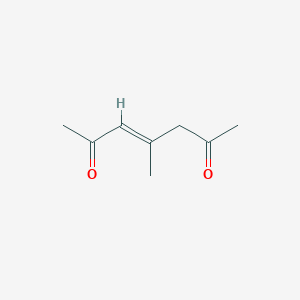
(E)-4-methylhept-3-ene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-methylhept-3-ene-2,6-dione, also known as diketone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.
Mechanism Of Action
The mechanism of action of (E)-4-methylhept-3-ene-2,6-dione is not well understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between (E)-4-methylhept-3-ene-2,6-dione and the nucleophile, which can alter the structure and function of the biomolecule.
Biochemical And Physiological Effects
(E)-4-methylhept-3-ene-2,6-dione has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (E)-4-methylhept-3-ene-2,6-dione in lab experiments is its high reactivity towards nucleophiles. This reactivity allows it to be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of (E)-4-methylhept-3-ene-2,6-dione. One potential direction is the synthesis of novel compounds based on the structure of (E)-4-methylhept-3-ene-2,6-dione. These compounds could have various applications in fields such as drug discovery and materials science. Another potential direction is the investigation of the mechanism of action of (E)-4-methylhept-3-ene-2,6-dione. This could lead to a better understanding of its biochemical and physiological effects, which could inform the development of new therapeutic agents. Finally, the investigation of the toxicity of (E)-4-methylhept-3-ene-2,6-dione could lead to the development of safer and more effective compounds.
Synthesis Methods
The synthesis of (E)-4-methylhept-3-ene-2,6-dione is typically achieved through the reaction of 2-methyl-3-buten-2-ol with potassium tert-butoxide in the presence of a catalytic amount of tetrabutylammonium bromide. This reaction produces (E)-4-methylhept-3-ene-2,6-dione as a major product with a yield of up to 90%.
Scientific Research Applications
(E)-4-methylhept-3-ene-2,6-dione has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products.
properties
CAS RN |
137277-68-0 |
|---|---|
Product Name |
(E)-4-methylhept-3-ene-2,6-dione |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
Canonical SMILES |
CC(=CC(=O)C)CC(=O)C |
synonyms |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



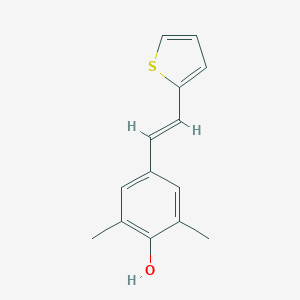
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
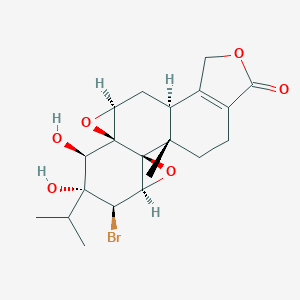
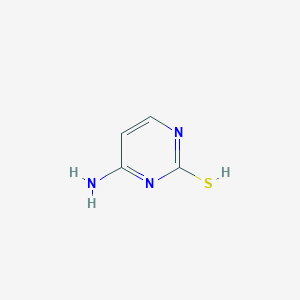
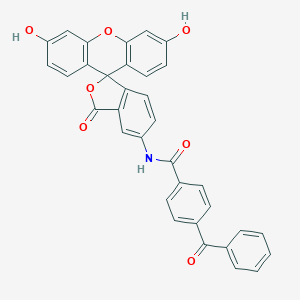
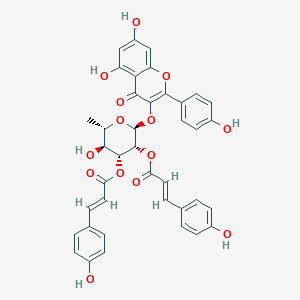
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
